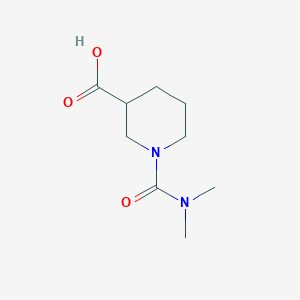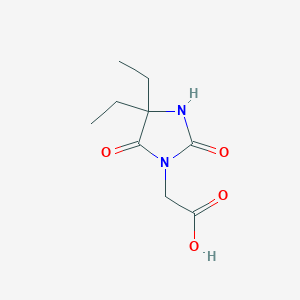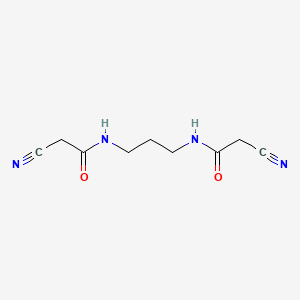![molecular formula C18H11ClN2S B1307587 4-Cloro-2,5-difeniltieno[2,3-d]pirimidina CAS No. 83548-63-4](/img/structure/B1307587.png)
4-Cloro-2,5-difeniltieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and phenyl groups at the 2- and 5-positions
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In material science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
- CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .
- This disruption of cell cycle regulation leads to cell cycle arrest and ultimately inhibits tumor cell proliferation .
- Downstream effects include:
- ADME Properties :
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-diphenylthiophene-3,4-diamine with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thieno[2,3-d]pyrimidine ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The phenyl groups can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethers, amines, or other substituted derivatives.
Oxidation Products: Oxidized derivatives of the thieno[2,3-d]pyrimidine ring.
Reduction Products: Reduced forms of the compound, potentially altering the aromaticity of the ring system.
Comparación Con Compuestos Similares
2,5-Diphenylthieno[2,3-d]pyrimidine: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
4-Chloro-2-methylthieno[2,3-d]pyrimidine: Substituted with a methyl group instead of phenyl groups, leading to different chemical and physical properties.
4-Chloro-2,5-diphenylpyrimidine: Lacks the thieno ring, which can significantly alter its electronic properties and reactivity.
Uniqueness: 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is unique due to the combination of the thieno[2,3-d]pyrimidine core with phenyl and chlorine substitutions. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLXZNRIFKASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399787 |
Source


|
| Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83548-63-4 |
Source


|
| Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(1-prop-2-enoxynaphthalen-2-yl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1307512.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)





